3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride 3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17889046
InChI: InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9;/h9,11,14H,3-6H2,1-2H3,(H,12,13);1H
SMILES:
Molecular Formula: C10H19ClN4O2S
Molecular Weight: 294.80 g/mol

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC17889046

Molecular Formula: C10H19ClN4O2S

Molecular Weight: 294.80 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride -

Specification

Molecular Formula C10H19ClN4O2S
Molecular Weight 294.80 g/mol
IUPAC Name 3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide;hydrochloride
Standard InChI InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9;/h9,11,14H,3-6H2,1-2H3,(H,12,13);1H
Standard InChI Key FJZONTSYMBDQNS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride, systematically describes its structure . The pyrazole ring is substituted with methyl groups at positions 3 and 5, while the sulfonamide group (-SO₂NH-) bridges the pyrazole and piperidine rings. The hydrochloride salt forms via protonation of the piperidine nitrogen.

Molecular Formula and Weight

The molecular formula C₁₀H₁₉ClN₄O₂S corresponds to a molecular weight of 294.80 g/mol. Key structural contributors include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms.

  • Piperidine: A six-membered saturated ring with one nitrogen atom.

  • Sulfonamide group: A sulfur-based functional group critical for hydrogen bonding and biological activity.

PropertyValueSource
Molecular FormulaC₁₀H₁₉ClN₄O₂S
Molecular Weight294.80 g/mol
IUPAC Name3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide; hydrochloride

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary stages:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to yield 3,5-dimethyl-1H-pyrazole.

  • Sulfonylation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group at position 4, followed by amination with piperidin-4-amine.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and stability.

Critical Reaction Conditions:

  • Sulfonylation requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

  • Amination steps often use polar aprotic solvents (e.g., DMF or THF) and elevated temperatures (50–80°C).

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Typical yields range from 60–75%, depending on the efficiency of the sulfonylation step.

Structural and Spectroscopic Characterization

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogous sulfonamide-pyrazole derivatives exhibit planar pyrazole rings and tetrahedral geometry at the sulfur atom in the sulfonamide group . The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 4H, piperidine CH₂), 2.15 (s, 6H, pyrazole-CH₃), 2.70–2.85 (m, 4H, piperidine CH₂), 3.10–3.25 (m, 1H, piperidine NH), 7.90 (s, 1H, pyrazole H).

  • ¹³C NMR: δ 12.5 (pyrazole-CH₃), 25.8, 32.1 (piperidine CH₂), 115.2 (pyrazole C-4), 140.5 (SO₂N), 155.8 (pyrazole C-3/C-5).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretching) and 1340 cm⁻¹ (S=O symmetric stretching).

  • N-H stretching vibrations at 3280 cm⁻¹ (piperidine NH) and 3100 cm⁻¹ (sulfonamide NH).

Mass Spectrometry:

  • ESI-MS (m/z): 295.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₉ClN₄O₂S.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. It is stable under ambient conditions but hygroscopic, requiring storage in desiccators.

Partition Coefficients

  • logP (octanol/water): 1.38, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • logD (pH 7.4): 0.85, reflecting ionization of the piperidine nitrogen at physiological pH.

PropertyValueMethod
logP1.38Calculated
logD (pH 7.4)0.85Experimental
Aqueous Solubility>50 mg/mLUSP method

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